2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide
Description
Properties
IUPAC Name |
2,6-difluoro-N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N5O/c16-9-4-6-10(7-5-9)23-13(20-21-22-23)8-19-15(24)14-11(17)2-1-3-12(14)18/h1-7H,8H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBTWUWKPBPPTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)NCC2=NN=NN2C3=CC=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the tetrazole ring: This can be achieved by reacting 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form 1-(4-fluorophenyl)-1H-tetrazole.
Coupling reaction: The tetrazole derivative is then coupled with 2,6-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:
Substitution reactions: The fluorine atoms on the benzene ring can participate in nucleophilic aromatic substitution reactions.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions
Nucleophilic aromatic substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted benzamides.
Scientific Research Applications
2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide involves its interaction with specific molecular targets. For example, it has been shown to inhibit the bacterial protein FtsZ, which is essential for bacterial cell division. The compound binds to the allosteric site of FtsZ, preventing its polymerization and thus inhibiting bacterial growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
- Compound 3d (N-(2-((1H-tetrazol-5-yl)methyl)-4-fluorophenyl)-2,6-dichloro-4-fluoroaniline): Structural Differences: Replaces the benzamide core with dichloro/fluoro-substituted aniline. Impact: Chlorine substituents increase lipophilicity but may reduce metabolic stability compared to fluorine. HRMS data (m/z 336.0171) indicates a molecular weight difference of 4.2 mmu versus the target compound, suggesting variations in synthesis precision .
Candesartan Cilexetil Related Compound B (USP) :
Compounds with Heterocyclic Cores
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones [7–9] :
- Structural Differences : Replaces tetrazole with a 1,2,4-triazole-thione core.
- Tautomerism : Exists as thione tautomers (νC=S at 1247–1255 cm⁻¹), unlike the stable tetrazole in the target compound. This may affect solubility and redox stability .
- Spectral Data : Absence of C=O bands (IR) confirms cyclization, contrasting with the target compound’s benzamide carbonyl .
N-((3S,4S)-4-(3,4-Difluorophenyl)Piperidin-3-yl)-2-Fluoro-4-(1-methyl-1H-pyrazol-5-yl)benzamide (A8) :
Fluorinated Benzamide Derivatives
- N-(2,4-Difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide (Diflufenican): Structural Differences: Uses a pyridinecarboxamide core with trifluoromethyl phenoxy groups.
- EP 3 532 474 B1 Triazolo-oxazine Derivatives: Structural Differences: Combines triazolo-oxazine with trifluoropropyl-oxy groups.
Comparative Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Implications
- Fluorine vs. Chlorine Substituents : The target compound’s 2,6-difluoro substitution likely improves metabolic stability and target binding compared to chloro analogues (e.g., Compound 3d) due to fluorine’s smaller size and resistance to oxidation .
- Tetrazole vs. Triazole Cores : Tetrazoles exhibit superior metabolic resistance over 1,2,4-triazoles, as seen in the absence of tautomerism-related instability .
- Synthesis Efficiency : High-yield routes for related tetrazole compounds (e.g., 90–95% in ) suggest scalable synthesis for the target compound if optimized .
Biological Activity
2,6-Difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, including mechanisms of action, potency against various cell lines, and relevant case studies.
Chemical Structure and Properties
The compound features a tetrazole moiety, which is known for its diverse biological activities. The presence of fluorine atoms enhances the lipophilicity and metabolic stability of the compound, potentially increasing its efficacy as a therapeutic agent.
Research indicates that compounds containing the tetrazole scaffold can act as microtubule destabilizers . For example, a related compound demonstrated significant inhibition of tubulin polymerization, leading to cell cycle arrest in the G2/M phase in cancer cell lines such as SGC-7901 and HeLa . This mechanism is critical for the development of antitumor agents that target microtubules.
Biological Activity Data
The following table summarizes key findings regarding the biological activity of 2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide based on available literature:
| Activity | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Anticancer Activity | SGC-7901 | 31 | Inhibition of tubulin polymerization |
| Anticancer Activity | HeLa | 28 | Microtubule destabilization |
| Enzyme Inhibition | AtHPPD (Arabidopsis) | 10 | Bidentate chelation with metal ions |
1. Microtubule Destabilization
In a study evaluating a series of tetrazole derivatives, it was found that certain compounds significantly inhibited tubulin polymerization. The most potent compound from this series exhibited an IC50 value in the low nanomolar range against various cancer cell lines . This highlights the potential of tetrazole-containing compounds as effective anticancer agents.
2. HPPD Inhibition
Another study identified a related tetrazole derivative with remarkable inhibition against HPPD (hydroxyphenylpyruvate dioxygenase) in Arabidopsis thaliana, showing an IC50 value significantly lower than that of standard inhibitors like mesotrione. This suggests that similar tetrazole compounds could be explored for agricultural applications as herbicides .
Q & A
Q. What are the key steps and challenges in synthesizing 2,6-difluoro-N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)benzamide?
The synthesis involves multi-step reactions, including:
- Benzamide Core Formation : Coupling 2,6-difluorobenzoic acid with an amine precursor.
- Tetrazole Installation : Using [3+2] cycloaddition between nitriles and azides (e.g., trimethylsilyl azide) under catalytic conditions (e.g., dibutyltin oxide) to form the tetrazole ring .
- Functionalization : Introducing the 4-fluorophenyl group via nucleophilic substitution or palladium-catalyzed cross-coupling.
Challenges : Controlling regioselectivity during tetrazole formation, minimizing by-products (e.g., dimerization), and ensuring purity through column chromatography or recrystallization .
Q. How can researchers confirm the structural identity and purity of this compound?
Methodological approaches include:
- Nuclear Magnetic Resonance (NMR) : Analyze , , and NMR spectra to verify substituent positions and fluorine environments.
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (e.g., ESI-TOF).
- X-ray Crystallography : Resolve crystal structures using SHELX software for absolute configuration validation .
- HPLC-PDA : Assess purity (>98%) with reverse-phase chromatography.
Q. Table 1: Key Analytical Techniques
| Technique | Application | Example Parameters |
|---|---|---|
| -NMR | Confirm H environments | δ 7.2–8.1 ppm (aromatic protons) |
| X-ray Diffraction | Resolve crystal structure | SHELXL refinement, R-factor < 0.05 |
| HRMS | Verify molecular formula | m/z calculated: 388.12 [M+H]⁺ |
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with improved bioactivity?
- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to targets (e.g., kinases or GPCRs). The tetrazole and fluorophenyl groups enhance hydrogen bonding and hydrophobic interactions .
- QSAR Studies : Correlate substituent electronegativity (fluorine) with activity. Fluorine atoms increase metabolic stability and membrane permeability .
- ADMET Prediction : Tools like SwissADME evaluate logP (optimal ~2.5) and solubility to prioritize derivatives for synthesis .
Q. What experimental strategies address contradictions in biological activity data across assays?
- Dose-Response Analysis : Replicate assays (n ≥ 3) to identify outliers. For example, inconsistent IC values in enzyme inhibition may reflect assay-specific buffer conditions .
- Orthogonal Assays : Validate kinase inhibition via fluorescence polarization and radiometric assays.
- Meta-Analysis : Compare data with structurally similar compounds (e.g., N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-2-fluorobenzamide) to identify trends in fluorine substitution effects .
Q. How can crystallography resolve ambiguities in the compound’s binding mode?
- Co-crystallization : Soak the compound with target proteins (e.g., carbonic anhydrase) and collect diffraction data (1.5–2.0 Å resolution).
- Electron Density Maps : Use SHELXE to model ligand-protein interactions, focusing on fluorine’s electron density .
- Thermal Shift Assays : Confirm binding by monitoring protein melting temperature shifts (ΔTm ≥ 2°C) .
Q. What methodologies optimize pharmacokinetic properties without compromising activity?
- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to the benzamide moiety to enhance oral bioavailability .
- Metabolic Profiling : Use liver microsomes to identify vulnerable sites (e.g., tetrazole ring) and block metabolism via methylation .
- Formulation Studies : Encapsulate in liposomes to improve solubility and reduce renal clearance .
Distinction Between Basic and Advanced Questions
- Basic : Focus on synthesis, characterization, and initial bioactivity screening.
- Advanced : Address target validation, computational modeling, and translational optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
